2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
CAS No.: 1998215-83-0
VCID: VC6399145
Molecular Formula: C11H16ClNS
Molecular Weight: 229.77
* For research use only. Not for human or veterinary use.

Description |
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chemical compound with the CAS number 1998215-83-0. It is a hydrochloride salt of 2-(2-(methylthio)phenyl)pyrrolidine, which features a pyrrolidine ring attached to a phenyl group with a methylthio substituent. This compound is of interest in organic synthesis due to its unique structure, which includes both a nitrogen-containing heterocycle and a sulfur-containing substituent. Safety Information
Synthesis and Applications2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can be synthesized through various organic reactions involving the formation of the pyrrolidine ring and the introduction of the methylthio group onto the phenyl ring. The compound is useful in organic synthesis due to its reactive sites, which can undergo further transformations. Raw Materials and PreparationThe synthesis typically involves starting materials such as pyrrolidine and a suitably substituted phenyl compound. The reaction conditions and specific reagents used can vary depending on the desired yield and purity of the final product. Applications in Organic SynthesisThis compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmacological interest. Its structure allows for modifications at both the pyrrolidine and phenyl rings, making it a valuable precursor for various chemical transformations. Suppliers and Availability2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is available from several chemical suppliers globally, with many based in China. These suppliers offer the compound for research and development purposes.
Biological ActivityPyrrolidine derivatives often exhibit biological activities such as neuroprotection, anti-inflammatory effects, or modulation of neurotransmitter systems. The methylthio group can influence the compound's pharmacokinetics and interactions with biological targets. Future DirectionsFurther research is needed to fully explore the potential applications of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride. This could involve screening for biological activity, optimizing synthesis routes, and exploring its use as a building block in more complex molecules. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1998215-83-0 | |||||||||||||||
Product Name | 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride | |||||||||||||||
Molecular Formula | C11H16ClNS | |||||||||||||||
Molecular Weight | 229.77 | |||||||||||||||
IUPAC Name | 2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride | |||||||||||||||
Standard InChI | InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H | |||||||||||||||
Standard InChIKey | ZADRPOCZVUWDGS-UHFFFAOYSA-N | |||||||||||||||
SMILES | CSC1=CC=CC=C1C2CCCN2.Cl | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 122129613 | |||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume